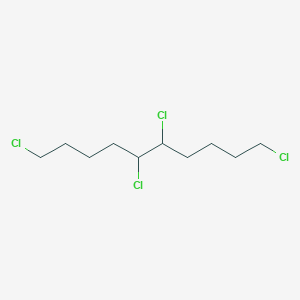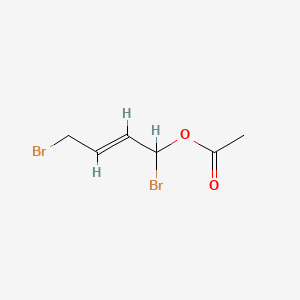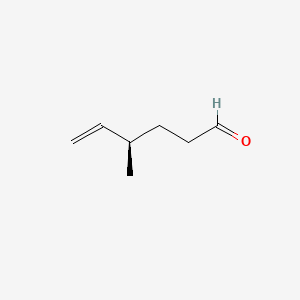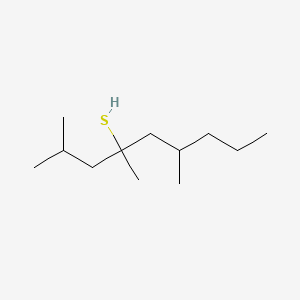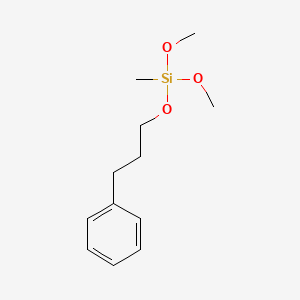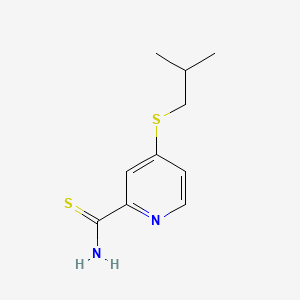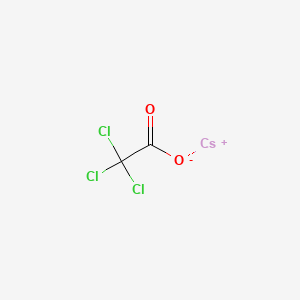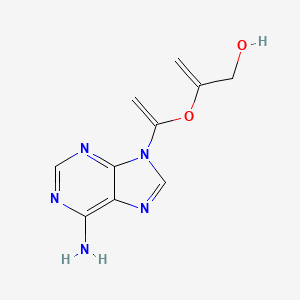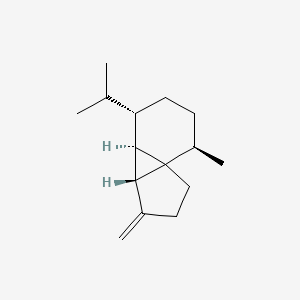
Einecs 254-456-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper, compound with samarium (17:2), also known as Cu17Sm2, is a unique intermetallic compound that combines the properties of copper and samarium. This compound is of particular interest due to its potential applications in various fields, including materials science, electronics, and magnetism. The combination of copper’s excellent electrical conductivity and samarium’s magnetic properties makes this compound a subject of extensive research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of copper, compound with samarium (17:2), typically involves high-temperature solid-state reactions. One common method is the direct reaction of elemental copper and samarium in a controlled atmosphere. The reaction is carried out at temperatures ranging from 800°C to 1000°C in an inert gas environment to prevent oxidation. The stoichiometric amounts of copper and samarium are mixed and pressed into pellets, which are then heated in a furnace for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of Cu17Sm2 can be achieved through a similar high-temperature process but on a larger scale. The raw materials, copper and samarium, are melted together in an induction furnace under an inert atmosphere. The molten mixture is then cast into molds and allowed to cool slowly to form the desired intermetallic compound. This method ensures uniform composition and high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Copper, compound with samarium (17:2), undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Oxidation: When exposed to air, the compound can oxidize, forming copper oxide and samarium oxide.
Reduction: The compound can be reduced back to its elemental forms using strong reducing agents.
Substitution: In the presence of halogens, the compound can undergo substitution reactions, forming copper halides and samarium halides.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other strong reducing agents at high temperatures.
Substitution: Halogens such as chlorine or bromine at room temperature.
Major Products Formed
Oxidation: Copper oxide (CuO) and samarium oxide (Sm2O3).
Reduction: Elemental copper and samarium.
Substitution: Copper halides (CuX) and samarium halides (SmX3), where X represents a halogen.
Wissenschaftliche Forschungsanwendungen
Copper, compound with samarium (17:2), has a wide range of scientific research applications due to its unique properties.
Wirkmechanismus
The mechanism by which copper, compound with samarium (17:2), exerts its effects is primarily based on the interaction between copper and samarium atoms. The copper atoms provide excellent electrical conductivity, while the samarium atoms contribute to the magnetic properties of the compound. The combination of these properties results in a material that can conduct electricity efficiently while also exhibiting strong magnetic behavior. This makes Cu17Sm2 a promising candidate for applications that require both electrical and magnetic functionalities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Samarium-Cobalt Compounds (SmCo5, Sm2Co17): These compounds are well-known for their magnetic properties and are used in permanent magnets.
Samarium-Iron Compounds (Sm2Fe17): These compounds also exhibit strong magnetic properties and are used in various magnetic applications.
Uniqueness of Cu17Sm2
Copper, compound with samarium (17:2), is unique due to its combination of electrical and magnetic properties. While samarium-cobalt and samarium-iron compounds are primarily known for their magnetic properties, Cu17Sm2 offers the added benefit of excellent electrical conductivity. This makes it a versatile material for applications that require both properties, such as in advanced electronic devices and magnetic storage systems.
Eigenschaften
CAS-Nummer |
39445-37-9 |
|---|---|
Molekularformel |
Cu17Sm2 |
Molekulargewicht |
1381.0 g/mol |
IUPAC-Name |
copper;samarium |
InChI |
InChI=1S/17Cu.2Sm |
InChI-Schlüssel |
RVONDSCGWBRUQF-UHFFFAOYSA-N |
Kanonische SMILES |
[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Cu].[Sm].[Sm] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



